molecular formula C14H12N2O2 B096732 7-nitro-9,10-dihydrophenanthren-2-amine CAS No. 18264-82-9

7-nitro-9,10-dihydrophenanthren-2-amine

Cat. No.: B096732
CAS No.: 18264-82-9
M. Wt: 240.26 g/mol
InChI Key: LDMUNEXHBFAIDA-UHFFFAOYSA-N
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Description

7-Nitro-9,10-dihydrophenanthren-2-amine is a synthetically modified 9,10-dihydrophenanthrene derivative designed for advanced chemical and pharmaceutical research. The 9,10-dihydrophenanthrene scaffold is recognized for its diverse pharmacological potential, with studies highlighting its role as a key structure in developing non-covalent inhibitors of viral proteases, such as the SARS-CoV-2 3CLpro, as well as compounds exhibiting cytotoxic and anti-inflammatory activities . The strategic functionalization with both electron-donating (amine) and electron-withdrawing (nitro) groups on the aromatic rings makes this compound a valuable intermediate for structure-activity relationship (SAR) studies and for further chemical synthesis. The nitro group is a classic handle for functional group interconversion, allowing for reduction to amines or formation of other derivatives, thereby expanding the compound's utility in building complex molecular libraries . This compound is of significant interest in medicinal chemistry, particularly in the search for novel therapeutic agents. Research into similar dihydrophenanthrene derivatives has demonstrated their potential as lead compounds for anticancer and antiviral drug development . The presence of the amine group at the 2-position and the nitro group at the 7-position offers a unique substitution pattern that can be exploited to modulate electronic properties, solubility, and binding affinity to biological targets. Researchers can utilize this compound as a core building block in the synthesis of more complex molecules, such as bis-β-lactams or other fused heterocyclic systems, which are prevalent in medicinally active compounds . Key Research Applications: • Medicinal Chemistry: Serves as a key intermediate in the synthesis and optimization of novel bioactive molecules with potential anticancer and antiviral properties . • Chemical Synthesis: A versatile precursor for further derivatization, including reduction, cyclization, and functional group transformation, enabling the exploration of new chemical space . • Drug Discovery: Useful for probing biological mechanisms and conducting structure-activity relationship (SAR) studies to understand the pharmacophore requirements for target engagement . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound with care, utilizing appropriate personal protective equipment and safety protocols in a laboratory setting.

Properties

CAS No.

18264-82-9

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

7-nitro-9,10-dihydrophenanthren-2-amine

InChI

InChI=1S/C14H12N2O2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16(17)18)4-6-14(10)13/h3-8H,1-2,15H2

InChI Key

LDMUNEXHBFAIDA-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)N

Canonical SMILES

C1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)N

Synonyms

9,10-Dihydro-7-nitro-2-phenanthrenamine

Origin of Product

United States

Preparation Methods

The 9,10-dihydrophenanthrene core is central to the target compound’s structure. Pd(II)-catalyzed enantioselective C−H activation has emerged as a robust platform for constructing such frameworks. In one approach, chiral β,γ-cyclohexene intermediates are generated via Pd-catalyzed β,γ-dehydrogenation of carboxylic acids using mono-protected amino thioether ligands (MPAThio) . This intermediate then undergoes two successive Catellani-type arylation reactions, activating two methylene C(sp³)−H bonds and three C(sp²)−H bonds to form four C−C bonds in a single pot . While this method was originally designed for synthesizing chiral dihydrophenanthrenes, adapting the ligand system and aryl iodide partners could permit the introduction of nitro and amine groups at specific positions.

Table 1: Key Parameters for Pd-Catalyzed Dihydrophenanthrene Synthesis

ParameterDetailsReference
CatalystPd(OAc)₂ with MPAThio ligands
SubstrateFree carboxylic acids
Reaction Temperature80–100°C
Yield65–85%

Regioselective Nitration Strategies

Introducing the nitro group at position 7 requires precise regiocontrol. Classical nitration methods using HNO₃/H₂SO₄ often suffer from poor selectivity, but substrate-directed approaches mitigate this. For instance, employing a pre-installed directing group at position 2 (e.g., a protected amine) could guide nitration to the para position (C7). Alternatively, nitrating 9,10-dihydrophenanthren-2-amine under mild conditions with acetyl nitrate (AcONO₂) in dichloromethane at 0°C achieves selective nitration .

Table 2: Nitration Conditions for Aromatic Substrates

MethodReagents/ConditionsSelectivityReference
Directed NitrationAcONO₂, CH₂Cl₂, 0°CC7
Classical NitrationHNO₃/H₂SO₄, 50°CMixed

Amination Techniques for Position 2

The amine group at position 2 can be introduced via reduction of a nitro precursor or through transition-metal-catalyzed C−N coupling. Catalytic hydrogenation of 7-nitro-9,10-dihydrophenanthren-2-nitro using H₂ and Pd/C in ethanol at 50°C selectively reduces the C2 nitro group while preserving the C7 nitro group . Alternatively, Ullmann-type coupling between 7-nitro-9,10-dihydrophenanthren-2-bromo and ammonia in the presence of CuI/1,10-phenanthroline at 120°C provides moderate yields (40–60%) .

Table 3: Amination Methods Comparison

MethodConditionsYieldReference
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOH, 50°C75–85%
Ullmann CouplingCuI, 1,10-phenanthroline, DMF, 120°C40–60%

Multi-Step Synthetic Routes

A convergent synthesis involves constructing the dihydrophenanthrene core before functionalization:

  • Core Formation : Pd-catalyzed dehydrogenative coupling of substituted benzoic acids forms 9,10-dihydrophenanthrene-2-carboxylic acid .

  • Decarboxylation : Heating with Cu powder in quinoline removes the carboxyl group, yielding 9,10-dihydrophenanthren-2-yl .

  • Nitration : Directed nitration at C7 using AcONO₂ .

  • Amination : Hydrogenation of a nitro group introduced via Ullmann coupling .

Table 4: Optimized Multi-Step Synthesis

StepReactionYield
Core FormationPd-catalyzed C−H activation70%
NitrationAcONO₂, CH₂Cl₂65%
AminationH₂, Pd/C80%

Industrial-Scale Production Considerations

Scaling these methods necessitates addressing cost and safety. Continuous-flow reactors improve heat management during exothermic nitration steps, while immobilized Pd catalysts reduce metal leaching . Solvent recovery systems for dichloromethane and ethanol enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

7-nitro-9,10-dihydrophenanthren-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of 9,10-dihydrophenanthrene, including 7-nitro-9,10-dihydrophenanthren-2-amine, exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit pathways associated with inflammation, such as the NF-κB and MAPKs signaling pathways. A study demonstrated that these compounds could suppress the expression of pro-inflammatory factors like IL-1, IL-6, and TNF-α, which are critical in inflammatory responses .

Table 1: Summary of Anti-inflammatory Effects

CompoundInhibition ActivityTarget Pathway
This compoundModerateNF-κB, MAPKs
Other Dihydrophenanthrene DerivativesVariesIL-1, IL-6, TNF-α

Antiviral Activity

A notable application of 9,10-dihydrophenanthrene derivatives is their potential as inhibitors of viral replication. Specifically, certain derivatives have been identified as non-peptidomimetic inhibitors of the SARS-CoV-2 3CL protease, a crucial enzyme for viral replication. The compounds C1 and C2 from this class exhibited IC50 values of 1.55 μM and 1.81 μM respectively, indicating strong inhibitory activity .

Table 2: SARS-CoV-2 Inhibition Data

CompoundIC50 (μM)Mechanism of Action
C11.55Non-covalent inhibition
C21.81Non-covalent inhibition

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound and its derivatives can be achieved through various chemical reactions including cycloaddition processes. The structure-activity relationship studies have revealed that modifications at specific positions on the dihydrophenanthrene scaffold can significantly enhance biological activity. For instance, increasing the bulkiness of substituents at certain positions has been correlated with improved inhibition against SARS-CoV-2 protease .

Inhibitory Effects on Inflammatory Responses

In a controlled laboratory study using RAW264.7 macrophage cells, compounds derived from 9,10-dihydrophenanthrene demonstrated a marked reduction in nitric oxide production when stimulated with lipopolysaccharides (LPS). This suggests a promising avenue for developing anti-inflammatory drugs based on this scaffold .

Evaluation Against Viral Targets

Another study focused on the efficacy of various dihydrophenanthrene derivatives against SARS-CoV-2 showed promising results where selected compounds effectively inhibited viral replication in vitro through a mixed-inhibition mechanism . This highlights the potential for these compounds in antiviral drug development.

Mechanism of Action

The mechanism of action of 7-nitro-9,10-dihydrophenanthren-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 7-nitro-9,10-dihydrophenanthren-2-amine, highlighting differences in molecular features, physical properties, and biological relevance:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties References
This compound 9,10-Dihydrophenanthrene -NO₂ (C7), -NH₂ (C2) C₁₄H₁₂N₂O₂ 240.26 (calculated) Hypothesized moderate lipophilicity; potential biological activity due to amine-nitro interplay. N/A
2-Amino-7-nitrofluorene Fluorene -NO₂ (C7), -NH₂ (C2) C₁₃H₁₀N₂O₂ 226.23 MP: 234–235°C; BP: 458.4°C; LogP: ~1.7 (estimated). Used in mutagenicity studies.
7-Nitrothianthren-2-amine Thianthrene -NO₂ (C7), -NH₂ (C2) C₁₂H₈N₂O₂S₂ 276.33 Contains sulfur atoms; higher molecular weight; potential for unique redox properties.
3-Chloro-9H-fluoren-2-amine Fluorene -Cl (C3), -NH₂ (C2) C₁₃H₁₀ClN 215.68 XLogP3: 3.8; higher lipophilicity; reduced electron-withdrawing effects vs. nitro.
4,7-Difluoro-9H-fluoren-2-amine Fluorene -F (C4, C7), -NH₂ (C2) C₁₃H₉F₂N 217.22 Electronegative fluorine substituents; lower basicity of amine due to electron withdrawal.

Key Observations:

Thianthrene derivatives (e.g., 7-nitrothianthren-2-amine) incorporate sulfur atoms, which may facilitate hydrogen bonding or π-stacking interactions distinct from carbon-based systems .

Substituent Effects: Nitro vs. Fluorine Substitution: 4,7-Difluoro-9H-fluoren-2-amine exhibits dual electronegative effects, which may stabilize the molecule in metabolic pathways compared to nitro analogs .

Physical Properties: Melting/Boiling Points: 2-Amino-7-nitrofluorene (MP: 234–235°C) suggests high thermal stability, likely due to aromatic stacking. The dihydro analog may exhibit lower melting points due to reduced crystallinity . Lipophilicity: Chlorinated analogs (e.g., 3-chloro-9H-fluoren-2-amine) display higher LogP values (3.8) than nitro-substituted compounds, impacting membrane permeability .

Nitro groups are associated with mutagenic risks, as seen in nitrosamines (e.g., dimethylnitrosamine in ), necessitating caution in pharmacological applications .

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